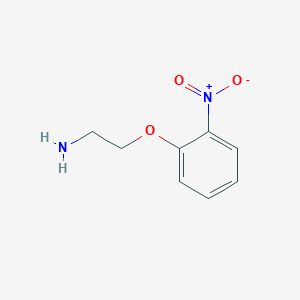

2-(2-nitrophenoxy)Ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGXRSWZKCEKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542272 | |

| Record name | 2-(2-Nitrophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74443-42-8 | |

| Record name | 2-(2-Nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74443-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Nitrophenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes

Direct Synthetic Pathways

Direct synthetic pathways to 2-(2-nitrophenoxy)ethanamine typically involve the formation of the ether linkage or the generation of the amine functionality in the final steps of the synthesis.

Nucleophilic Substitution Reactions

A primary and widely utilized method for the formation of the ether linkage in this compound is through nucleophilic substitution, most notably the Williamson ether synthesis. jk-sci.commasterorganicchemistry.comwikipedia.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.org

In a typical synthesis of this compound via this route, 2-nitrophenol (B165410) is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding 2-nitrophenoxide ion. jk-sci.com This phenoxide then acts as a nucleophile, attacking an electrophilic two-carbon synthon bearing a leaving group and a protected or precursor amine functionality.

A common electrophile for this purpose is a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine (B90993). However, due to the reactivity of the primary amine, it is often necessary to use a protected form, such as N-(2-chloroethyl)phthalimide. The phthalimide (B116566) group serves as a protecting group for the amine, preventing it from undergoing side reactions. Following the etherification, the phthalimide group can be removed by hydrazinolysis (reaction with hydrazine hydrate) to yield the desired primary amine.

Reaction Scheme: Williamson Ether Synthesis

Formation of the Nucleophile: 2-Nitrophenol + Base → 2-Nitrophenoxide

Nucleophilic Attack: 2-Nitrophenoxide + N-(2-chloroethyl)phthalimide → N-[2-(2-nitrophenoxy)ethyl]phthalimide

Deprotection: N-[2-(2-nitrophenoxy)ethyl]phthalimide + Hydrazine hydrate → this compound + Phthalhydrazide

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Nitrophenol | N-(2-chloroethyl)phthalimide | K2CO3 | DMF | N-[2-(2-nitrophenoxy)ethyl]phthalimide |

This interactive table summarizes the key components of the Williamson ether synthesis for the intermediate.

Reductive Processes for Nitroaromatic Precursors

Another direct approach involves the reduction of a suitable nitroaromatic precursor that already contains the phenoxy-ethyl framework and a functional group that can be converted to an amine. A common precursor for this strategy is 2-(2-nitrophenoxy)acetonitrile.

The synthesis of the nitrile precursor can be achieved through a nucleophilic substitution reaction between 2-nitrophenol and chloroacetonitrile. The resulting 2-(2-nitrophenoxy)acetonitrile can then be reduced to this compound. This reduction can be accomplished using various reducing agents. Potent hydride reagents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) are effective for this transformation. Alternatively, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere can also be employed.

| Precursor | Reducing Agent | Solvent | Product |

| 2-(2-nitrophenoxy)acetonitrile | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | This compound |

| 2-(2-nitrophenoxy)acetonitrile | H2, Raney Nickel | Ethanol | This compound |

This interactive table outlines common reductive processes for the synthesis of this compound.

Condensation Reactions with Amine Precursors

Condensation reactions, particularly reductive amination, provide another direct route to this compound. nih.govwikipedia.org This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org

For the synthesis of this compound, the required precursor would be 2-nitrophenoxyacetaldehyde. This aldehyde can be reacted with an ammonia (B1221849) source, such as ammonia itself or ammonium acetate, to form an intermediate imine. The imine is not typically isolated but is immediately reduced to the target primary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough not to reduce the starting aldehyde. youtube.com

Reaction Steps:

Imine Formation: 2-nitrophenoxyacetaldehyde + NH3 ⇌ [2-(2-nitrophenoxy)ethylidene]amine + H2O

Reduction: [2-(2-nitrophenoxy)ethylidene]amine + Reducing Agent → this compound

Indirect and Multi-Step Synthesis Strategies

Formation from Substituted Nitrophenylethylamines

This strategy involves starting with a pre-existing nitrophenylethylamine scaffold and chemically modifying it to introduce the phenoxy group. For instance, a synthesis could commence with 2-(2-nitrophenyl)ethanol. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. Subsequent nucleophilic substitution of this activated intermediate with a phenoxide would yield a protected form of the target molecule, which can then be deprotected.

Alternatively, a route starting from a substituted nitrophenylethanol could involve an intramolecular cyclization to form an epoxide (oxirane), followed by ring-opening with a suitable nucleophile. researchgate.net

Derivatization of Phenoxyethylamine Scaffolds

An alternative indirect route begins with a phenoxyethylamine scaffold, and the nitro group is introduced in a later step. The starting material for this pathway is 2-phenoxyethylamine. The introduction of a nitro group onto the aromatic ring is achieved through electrophilic aromatic substitution, specifically nitration.

Direct nitration of 2-phenoxyethylamine is complicated by the fact that the primary amino group is highly activating and susceptible to oxidation under the harsh conditions of nitration (typically a mixture of nitric acid and sulfuric acid). Therefore, it is necessary to protect the amine functionality before nitration. A common protecting group for amines is the acetyl group, which can be introduced by reacting 2-phenoxyethylamine with acetic anhydride or acetyl chloride. The resulting N-(2-phenoxyethyl)acetamide is then subjected to nitration. The acetamido group is an ortho-, para-director, meaning the nitro group will be directed to the positions ortho and para to it. Following the separation of the desired ortho-nitro isomer, the acetyl protecting group can be removed by hydrolysis under acidic or basic conditions to afford this compound.

| Starting Material | Protection Reagent | Nitrating Agent | Deprotection Condition | Final Product |

| 2-Phenoxyethylamine | Acetic Anhydride | HNO3/H2SO4 | Acid or Base Hydrolysis | This compound |

This interactive table details the steps for the derivatization of a phenoxyethylamine scaffold.

Optimization of Reaction Conditions and Yields

The yield of this compound via the Williamson ether synthesis is influenced by several key parameters, including the choice of base, solvent, temperature, and the potential use of catalysts. A thorough understanding and manipulation of these factors are crucial for maximizing the output of the desired product.

The selection of a suitable base is critical for the deprotonation of 2-nitrophenol to form the highly nucleophilic phenoxide ion. Strong bases are generally preferred to ensure complete and rapid formation of the phenoxide. The choice of solvent plays a multifaceted role, affecting the solubility of reactants, the rate of reaction, and the pathway of the reaction. Polar aprotic solvents are often favored as they can solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

While direct optimization data for the synthesis of this compound is not extensively available in the public domain, studies on analogous Williamson ether syntheses involving substituted phenols provide valuable insights. For instance, the synthesis of nitrophenyl alkyl ethers has been shown to be efficient in aqueous media, avoiding the use of organic solvents google.com.

To illustrate the impact of various parameters, the following interactive data table summarizes typical conditions and their effects on the yield of related aryl ether syntheses.

| Parameter | Condition | Effect on Yield | Rationale |

|---|---|---|---|

| Base | Strong bases (e.g., NaH, KH) | Generally high | Complete deprotonation of the phenol (B47542), maximizing the concentration of the nucleophilic phenoxide. |

| Weaker bases (e.g., K2CO3, NaOH) | Moderate to high | Effective for activated phenols like 2-nitrophenol; often used in phase-transfer catalysis. | |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Generally high | Solubilizes reactants and promotes the SN2 reaction mechanism by solvating the cation of the base. |

| Protic solvents (e.g., Ethanol, Water) | Variable | Can solvate the nucleophile, potentially reducing its reactivity. However, can be effective under specific conditions, such as in the presence of a phase-transfer catalyst. | |

| Temperature | 50-100 °C | Optimal for many systems | Balances reaction rate and minimization of side reactions. A typical Williamson reaction is conducted at this temperature range and is complete in 1 to 8 hours wikipedia.org. |

| >100 °C | May decrease | Increased potential for side reactions like elimination and decomposition. | |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Can significantly increase | Facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase where the reaction occurs. |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied to reduce the environmental footprint of the process. These approaches focus on the use of alternative energy sources, greener solvents, and solvent-free conditions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. In the context of the Williamson ether synthesis, microwave heating can accelerate the reaction between the 2-nitrophenoxide and the alkylating agent. A study on the microwave-assisted synthesis of a related compound, bis-2-nitrophenoxy alkyl ether, demonstrated the efficiency of this technique, affording the product in high yield in a significantly shorter time compared to conventional heating methods sid.ir.

Ultrasound-Assisted Synthesis:

Sonication, or the use of ultrasound, is another green technique that can enhance reaction rates. The mechanical effects of acoustic cavitation can improve mass transfer and increase the reactivity of the participating species. While specific data for the ultrasound-assisted synthesis of this compound is scarce, the application of ultrasound in related Williamson ether syntheses has been shown to be effective.

Solvent-Free Synthesis:

Eliminating the use of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can be achieved by grinding the reactants together, sometimes with a solid support or a catalyst. This approach minimizes waste and simplifies the work-up procedure. For the synthesis of aryl ethers, solvent-free conditions using a solid base like potassium carbonate have been reported to be highly efficient researchgate.net.

The following interactive data table provides an overview of green chemistry approaches applicable to the synthesis of this compound, based on findings from related reactions.

| Green Approach | Typical Conditions | Advantages | Example from Related Syntheses |

|---|---|---|---|

| Microwave-Assisted | Irradiation at a specific wattage and temperature for a few minutes. | Drastically reduced reaction times, often higher yields, and cleaner reaction profiles. | Synthesis of bis-2-nitrophenoxy alkyl ether in 84% yield after 75 minutes of microwave irradiation sid.ir. |

| Ultrasound-Assisted | Sonication in a liquid medium at a controlled temperature. | Enhanced reaction rates and improved mass transfer, especially in heterogeneous systems. | General applicability in accelerating Williamson ether syntheses. |

| Solvent-Free | Grinding of reactants with a solid base (e.g., K2CO3) at room or elevated temperature. | Eliminates the need for organic solvents, reduces waste, and simplifies purification. | Efficient synthesis of arylquinoxalines under clay-catalyzed, solvent-free conditions with high yields researchgate.net. |

| Aqueous Media | Reaction performed in water, often with a phase-transfer catalyst. | Replaces hazardous organic solvents with water, a benign and inexpensive solvent. | Preparation of nitrophenyl alkyl ethers by reacting a nitrophenol with an alkyl halide in water google.com. |

Chemical Reactivity and Transformation Pathways

Intramolecular Rearrangements

Intramolecular rearrangements, particularly the Smiles rearrangement, are prominent transformation pathways for molecules with the structural motif of 2-(2-nitrophenoxy)ethanamine. These reactions are contingent on the reaction conditions, such as the presence of light or heat.

Photochemical Smiles Rearrangements

Contrary to what might be expected for a nitroaromatic ether with a nucleophilic sidechain, photolysis of this compound (the ortho-nitro isomer) does not result in a Smiles rearrangement. lookchem.com Instead of the intramolecular nucleophilic attack of the amine at the carbon atom bearing the ether linkage (the ipso-carbon), the reaction proceeds via a different pathway. The photoproducts recovered from the irradiation of the ortho-isomer show that the β-amino group bonds at the ring carbon atom adjacent to the side chain and meta to the nitro group. lookchem.com This outcome highlights a distinct photochemical reactivity pattern for the ortho-isomer compared to its meta- and para- counterparts. lookchem.com

Thermal Smiles Rearrangements

In contrast to its photochemical inertness towards the Smiles rearrangement, this compound undergoes a clean thermal Smiles rearrangement. lookchem.com When subjected to thermal conditions in alkaline water, the compound transforms into the corresponding Smiles rearrangement product, N-(2-hydroxyphenyl)acetamide, following the expected intramolecular aromatic nucleophilic substitution pathway. lookchem.com This reaction demonstrates the classical mechanism where the terminal amine group acts as an intramolecular nucleophile, attacking the electron-deficient aromatic ring activated by the ortho-nitro group, leading to the displacement of the ether oxygen.

Regioselectivity Studies of Rearrangement Reactions

The regioselectivity of rearrangements involving β-(nitrophenoxy)ethylamines is highly dependent on the reaction conditions (photochemical vs. thermal) and the position of the nitro group. For this compound, a stark divergence in regioselectivity is observed.

Photochemical Reaction : The photolysis of this compound does not yield the Smiles product. The reaction shows a preference for the amino group to bond at the carbon atom adjacent to the ether side-chain and positioned meta to the nitro substituent. lookchem.com

Thermal Reaction : The thermal reaction in an alkaline medium exclusively yields the product of the Smiles rearrangement, where the amine attacks the ipso-carbon. lookchem.com

This difference in reaction outcome and regioselectivity is explained by the "energy gap" model, which has been proposed to predict the regioselectivity in heterolytic nucleophilic aromatic photosubstitution reactions. lookchem.com

| Condition | Reactant | Smiles Rearrangement Occurs? | Product Description | Reference |

|---|---|---|---|---|

| Photochemical | This compound | No | Amino group bonds at the ring carbon adjacent to the side chain and meta to the nitro group. | lookchem.com |

| Thermal (Alkaline Water) | This compound | Yes | Forms the corresponding N-(2-hydroxyphenyl)acetamide (Smiles product). | lookchem.com |

Intermolecular Reactions

The presence of a primary amine group in this compound allows it to participate in a variety of intermolecular reactions typical of primary amines.

Amine-Based Coupling Reactions

The primary amine functionality of this compound makes it a suitable substrate for various coupling reactions, most notably the formation of amide bonds. While specific studies detailing the coupling reactions of this exact molecule are not extensively documented in the reviewed literature, the general principles of amine chemistry apply. Amide synthesis can be achieved by reacting the amine with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides). Modern coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate the direct formation of amides from carboxylic acids under mild conditions. nih.govorganic-chemistry.org These methods are broadly applicable to a wide range of amines, and it is expected that this compound would react similarly to form the corresponding amide products.

Dehydrogenation Reactions (Contextual to Amine Functionality)

Dehydrogenation of primary amines is an oxidative process that typically leads to the formation of imines or, upon further oxidation, nitriles. This transformation can be accomplished using various reagents or catalytic systems. Although specific literature detailing the dehydrogenation of this compound was not identified, the primary amine group within the molecule is susceptible to such oxidative transformations. The reaction would involve the removal of two hydrogen atoms from the amino group, potentially leading to an unstable imine intermediate that could undergo further reactions depending on the specific conditions.

Reaction Mechanism Elucidation

Understanding the detailed mechanisms of chemical transformations is crucial for optimizing reaction conditions and predicting outcomes. For the cyclization reactions related to this compound, mechanistic elucidation relies on a combination of kinetic studies and the direct observation of reaction intermediates through spectroscopic methods.

Kinetic Investigations

Kinetic studies provide quantitative insight into reaction rates, revealing the influence of reactant concentrations, temperature, and catalysts on the transformation pathway. For cyclization reactions like the Pictet-Spengler, the rate is dependent on several factors, including the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.

A hypothetical kinetic study on a related phenylethylamine cyclization might involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy. By varying the concentrations of the amine, the carbonyl compound, and the acid catalyst, one could determine the order of the reaction with respect to each component.

| Parameter Varied | Observed Effect on Rate | Mechanistic Implication |

|---|---|---|

| [β-arylethylamine] | First Order | Amine is involved in the rate-determining step. |

| [Aldehyde] | First Order | Aldehyde is involved in the rate-determining step. |

| [H⁺] | Catalytic | Acid catalyzes the formation of the key electrophilic intermediate. |

| Aromatic Ring Substituent | Rate increases with electron-donating groups | Electrophilic aromatic substitution is a key step. |

Furthermore, studying the effect of temperature allows for the determination of activation parameters, such as the activation energy (Ea), which provides deeper understanding of the energy barriers of the reaction. For instance, in some Pictet-Spengler reactions, phosphate (B84403) has been shown to act as a more effective catalyst than other buffers at near-neutral pH, indicating a specific catalytic role that could be explored kinetically. depaul.edu

Spectroscopic Monitoring of Intermediates

The direct detection and characterization of transient intermediates are paramount for confirming a proposed reaction mechanism. Modern spectroscopic techniques, particularly when used in situ, are powerful tools for this purpose.

In the context of the Bischler-Napieralski reaction, intermediates such as N-acyliminium ions or nitrilium salts are proposed. nrochemistry.com The direct observation of these species can be achieved using methods like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy under reaction conditions. nih.gov For example, the formation of an iminium ion can be monitored by the appearance of a characteristic C=N⁺ stretching frequency in the IR spectrum. Similarly, ¹H and ¹³C NMR can detect the downfield chemical shifts associated with the carbons and protons of these highly electrophilic cationic intermediates. nih.gov

| Spectroscopic Method | Potential Intermediate | Characteristic Signal |

|---|---|---|

| FTIR | Iminium Ion (C=N⁺) | Stretching band at ~1650-1690 cm⁻¹ |

| ¹H NMR | Iminium Proton (CH=N⁺) | Significant downfield shift (>8.5 ppm) |

| ¹³C NMR | Iminium Carbon (C=N⁺) | Significant downfield shift (>170 ppm) |

| FTIR | Nitrilium Ion (C≡N⁺) | Stretching band at ~2200-2300 cm⁻¹ |

For instance, studies on related lactam systems in interrupted Bischler-Napieralski reactions have successfully used in situ FTIR and multi-nuclear NMR to identify complex diiminium ions and tetracyclic iminium trifluoromethanesulfonates, providing direct evidence for the reaction pathway. nih.govresearchgate.net The isolation and full characterization of such an intermediate provides a strong correlation between the species observed in situ and the isolable compounds involved in the transformation. nih.gov Applying these techniques to the cyclization of an N-acyl derivative of this compound could definitively establish the nature of the electrophilic species that precedes the ring-closing step.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 2-(2-nitrophenoxy)ethanamine. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete structural map can be assembled.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental information for structural assignment. The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons and the aliphatic protons of the ethanamine chain. The ortho-nitro group significantly influences the electronic environment of the aromatic ring, leading to a downfield shift of the adjacent protons. The protons of the ethyl group exhibit characteristic triplet signals due to coupling with their neighbors.

Similarly, the ¹³C NMR spectrum displays unique resonances for each carbon atom in the molecule. The aromatic carbons show chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating ether oxygen. The two aliphatic carbons of the ethanamine side chain are clearly resolved.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 1H | Ar-H (H-3) |

| ~7.55 | dt | 1H | Ar-H (H-5) |

| ~7.15 | dt | 1H | Ar-H (H-4) |

| ~7.05 | dd | 1H | Ar-H (H-6) |

| ~4.20 | t | 2H | O-CH₂ |

| ~3.15 | t | 2H | N-CH₂ |

| ~1.50 (variable) | br s | 2H | -NH₂ |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-O (C-1) |

| ~141.0 | C-NO₂ (C-2) |

| ~134.0 | Ar-CH (C-5) |

| ~125.5 | Ar-CH (C-3) |

| ~122.0 | Ar-CH (C-4) |

| ~115.0 | Ar-CH (C-6) |

| ~70.0 | O-CH₂ |

| ~41.0 | N-CH₂ |

Note: The data presented in the tables are predicted values based on established principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

For resolving complex structural or stereochemical questions, multidimensional NMR techniques are invaluable.

¹⁹F NMR: This technique is specifically used for the analysis of fluorine-containing compounds. As this compound (molecular formula C₈H₁₀N₂O₃) does not possess any fluorine atoms, ¹⁹F NMR spectroscopy is not an applicable technique for its direct structural characterization.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR experiment is crucial for definitively linking protons to their directly attached carbon atoms. An HSQC spectrum of this compound would display correlation peaks connecting the signals in the ¹H NMR spectrum to the signals in the ¹³C NMR spectrum. For instance, it would show a cross-peak between the proton signal at ~4.20 ppm and the carbon signal at ~70.0 ppm, confirming the O-CH₂ group. Likewise, a correlation would be observed between the proton triplet at ~3.15 ppm and the carbon at ~41.0 ppm, assigning the N-CH₂ group. This method removes any ambiguity in the assignment of the aliphatic chain.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" based on its functional groups.

FT-IR spectroscopy is highly effective for identifying the key functional groups within this compound. The spectrum is dominated by strong absorptions corresponding to the nitro, amine, ether, and aromatic functionalities. The presence of the primary amine is indicated by N-H stretching vibrations. The nitro group gives rise to two distinct, strong stretching bands. The C-O-C ether linkage and aromatic ring vibrations are also clearly identifiable.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3300 | Medium, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching |

| ~1600 | Medium | N-H bending (scissoring) |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretching |

| ~1525 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1250 | Strong | Asymmetric C-O-C stretching (aryl-alkyl ether) |

| ~1040 | Medium | Symmetric C-O-C stretching |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. Therefore, the symmetric stretching vibration of the nitro group and the "breathing" mode of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C-H stretching vibrations of both the aromatic ring and the aliphatic chain would also be visible.

Electronic Spectroscopy

Electronic spectroscopy, typically utilizing Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

For this compound, the primary chromophore is the nitrophenoxy system. The presence of the aromatic ring conjugated with the nitro group gives rise to intense π → π* transitions. These transitions are typically observed in the UV region. The spectrum would be expected to show a strong absorption maximum (λmax) characteristic of nitroaromatic compounds, likely in the range of 250-350 nm. The non-bonding electrons on the ether oxygen and the amine nitrogen could lead to weaker n → π* transitions, which may appear as shoulders on the main absorption bands.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (Molecular Formula: C₈H₁₀N₂O₃, Molecular Weight: 182.18 g/mol ), electron ionization (EI) would induce the formation of a molecular ion ([M]⁺•) at m/z 182.

The subsequent fragmentation of this molecular ion is predictable based on the functional groups present: an aromatic nitro group, an ether linkage, and a primary amine. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses. wikipedia.org Key fragmentation processes include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and ethers. miamioh.edu Cleavage of the C-C bond adjacent to the nitrogen atom would result in the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺). This is often the base peak in the spectrum of primary ethylamines.

Ether Cleavage: Cleavage can occur at the C-O bonds of the ether linkage. Loss of the entire aminoethyl group (-CH₂CH₂NH₂) would lead to a fragment at m/z 138, corresponding to the 2-nitrophenoxy cation.

Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose NO₂• (46 Da) and NO• (30 Da). nih.gov This would lead to peaks at m/z 136 ([M - NO₂]⁺) and m/z 152 ([M - NO]⁺), respectively.

McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions involving hydrogen transfer could also occur. wikipedia.org

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 182 | [C₈H₁₀N₂O₃]⁺• | Molecular Ion (M⁺•) |

| 152 | [C₈H₁₀NO₂]⁺ | Loss of NO• |

| 138 | [C₆H₄NO₃]⁺ | Cleavage of ether C-O bond |

| 136 | [C₈H₁₀O]⁺• | Loss of NO₂• |

| 30 | [CH₄N]⁺ | Alpha-cleavage (Formation of [CH₂=NH₂]⁺) |

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive proof of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique would yield bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound in the solid state.

To determine the crystal structure, a suitable single crystal of the compound would be grown and irradiated with X-rays. By analyzing the resulting diffraction pattern, a three-dimensional electron density map can be generated, from which the atomic positions are determined. This analysis would confirm the planar nature of the benzene (B151609) ring, the geometry of the nitro group, and the conformation of the flexible ethoxyethanamine side chain.

The crystal structure would reveal key intramolecular interactions. A significant possibility is the formation of an intramolecular hydrogen bond between the amine (N-H) donor and one of the oxygen atoms of the ortho-positioned nitro group, which acts as an acceptor. Such an interaction would create a stable six-membered ring system, significantly influencing the conformation of the side chain and restricting its rotation. The planarity of the nitro group relative to the benzene ring would also be determined, which can be affected by steric hindrance and crystal packing forces. mdpi.com

The arrangement of molecules within the crystal lattice, known as crystal packing, is directed by a network of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role: mdpi.com

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor (N-H). It can form intermolecular hydrogen bonds with acceptor sites on neighboring molecules, such as the oxygen atoms of the nitro group (N-H···O) or the ether oxygen (N-H···O). These interactions are primary drivers of the supramolecular assembly.

π–π Stacking: The electron-deficient nitrophenyl rings can engage in π–π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions dictates the final three-dimensional architecture of the crystal, influencing physical properties such as melting point and solubility. mdpi.commdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and properties.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactive SitesDensity Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A typical DFT study on 2-(2-nitrophenoxy)ethanamine would involve optimizing its molecular geometry to find the most stable arrangement of its atoms in three-dimensional space.

From this optimized structure, various electronic properties can be determined. For instance, the distribution of electron density would reveal which parts of the molecule are electron-rich and which are electron-poor. This information is crucial for identifying potential reactive sites. The nitro group (-NO2) is a strong electron-withdrawing group, which would significantly influence the electron distribution across the aromatic ring. The ethanamine side chain, with its lone pair of electrons on the nitrogen atom, would be expected to be a nucleophilic site. DFT calculations would quantify these effects, providing values for atomic charges and bond orders, thus offering a detailed map of the molecule's electronic landscape and predicting its chemical reactivity.

Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies of the molecule's bonds, a theoretical Infrared (IR) spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and the presence of specific functional groups. For this compound, characteristic vibrational modes for the N-H bonds of the amine, the C-N and N-O bonds of the nitro group, the C-O-C ether linkage, and the aromatic C-H and C=C bonds would be calculated.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. These calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing a theoretical UV-Vis spectrum. This is particularly useful for understanding the chromophores within the molecule, such as the nitrophenoxy group.

Frontier Molecular Orbital (HOMO-LUMO) AnalysisFrontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which the molecule is most likely to accept electrons (acting as an electrophile).

A calculation for this compound would visualize the spatial distribution of these orbitals and determine their energy levels. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies a more reactive molecule.

Interactive Data Table: Illustrative HOMO-LUMO Data No specific experimental or calculated data for this compound is available. The following table is a template showing how such data would be presented.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO |

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. The map is color-coded to show different regions of electrostatic potential: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, an MEP map would likely show a strong negative potential around the oxygen atoms of the nitro group, making this a likely site for electrophilic attack. Conversely, the hydrogen atoms of the amine group would likely exhibit a positive potential, indicating a site for nucleophilic interaction. The MEP map provides a comprehensive picture of the charge distribution and is invaluable for predicting intermolecular interactions.

Molecular Modeling and Dynamics

Molecular modeling techniques are used to study the physical movements and conformational flexibility of molecules.

Conformational Analysis and StabilityConformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The ethanamine and ether linkages in this compound allow for considerable flexibility.

A computational conformational analysis would involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. This process generates a potential energy surface that identifies the low-energy, stable conformers and the high-energy transition states that separate them. The results would reveal the most probable shapes the molecule adopts at a given temperature and the energy barriers to rotation. This information is critical for understanding how the molecule's shape influences its physical properties and biological activity.

Interactive Data Table: Illustrative Conformational Stability Data No specific experimental or calculated data for this compound is available. The following table is a template showing how such data would be presented.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| Global Minimum | 0.00 | Data not available | Data not available |

| Conformer 2 | Data not available | Data not available | Data not available |

| Conformer 3 | Data not available | Data not available | Data not available |

Reaction Pathway Modeling and Transition State Characterization

The structure of this compound, featuring a nucleophilic amine group and an electron-deficient aromatic ring due to the nitro group, suggests the possibility of an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This type of reaction is known as the Smiles rearrangement.

Reaction Pathway Modeling: Computational modeling, particularly using Density Functional Theory (DFT), can elucidate the mechanistic pathway of such a rearrangement. The proposed pathway for this compound would involve the following steps:

Nucleophilic Attack: The terminal amine group acts as a nucleophile and attacks the ipso-carbon of the aromatic ring (the carbon atom attached to the ether oxygen).

Formation of a Meisenheimer Intermediate: This attack leads to the formation of a five-membered ring in a transient, negatively charged intermediate known as a spiro-Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitro group, which delocalizes the negative charge.

Ring Opening: The carbon-oxygen bond of the ether linkage breaks, leading to the final rearranged product.

Studies on analogous compounds, such as 2-(p-nitrophenoxy)ethylamines, have computationally explored this reaction pathway. These studies indicate that the formation of the spiro-Meisenheimer intermediate is a key step, and its stability significantly influences the reaction rate.

Transition State Characterization: For each step in the reaction pathway, there is an associated transition state, which represents the highest energy point along the reaction coordinate for that step. Characterizing these transition states is crucial for understanding the kinetics of the reaction.

First Transition State (TS1): Associated with the initial nucleophilic attack of the amine on the aromatic ring. Computational calculations for similar rearrangements suggest that the energy barrier for this step is influenced by the nucleophilicity of the amine and the electrophilicity of the aromatic ring.

The geometries of these transition states can be optimized using computational methods, and frequency calculations can confirm that they are true saddle points on the potential energy surface (characterized by a single imaginary frequency).

Table 1: Theoretical Reaction Pathway Steps for the Smiles Rearrangement of this compound

| Step | Description | Key Species |

| 1 | Nucleophilic attack | Reactant, Transition State 1 (TS1) |

| 2 | Intermediate formation | Spiro-Meisenheimer Complex |

| 3 | Ring opening | Transition State 2 (TS2), Product |

Prediction of Physicochemical Parameters Relevant to Reactivity (e.g., pKa values)

The reactivity of this compound is significantly influenced by its acid-base properties, particularly the pKa of the primary amine group. The pKa value determines the extent of protonation of the amine at a given pH, which in turn affects its nucleophilicity.

Computational methods provide a means to predict pKa values with reasonable accuracy. These methods range from empirical and semi-empirical approaches to more rigorous quantum mechanical calculations. Software packages like ACD/Labs and ChemAxon utilize large databases of experimental pKa values to train their prediction algorithms.

For a similar compound, 2-(2-nitrophenyl)ethanamine, a predicted pKa value of 9.37 ± 0.10 has been reported. chemicalbook.com Given the structural similarities, the pKa of the amino group in this compound is expected to be in a similar range. The presence of the electronegative oxygen atom in the ether linkage might slightly lower the pKa compared to its counterpart without the ether oxygen, due to a weak electron-withdrawing inductive effect.

Table 2: Predicted pKa Value for a Structurally Similar Compound

| Compound | Predicted pKa | Prediction Method |

| 2-(2-nitrophenyl)ethanamine | 9.37 ± 0.10 | Not specified chemicalbook.com |

Nonlinear Optical (NLO) Properties Prediction

Molecules with both an electron-donating group and an electron-withdrawing group connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. In this compound, the nitro group acts as a strong electron acceptor, and the phenoxy group can act as part of the conjugated system.

Theoretical studies on PNA have shown that the choice of DFT functional and basis set can significantly impact the calculated hyperpolarizability. worldscientific.com The strong intramolecular charge transfer from the amino group to the nitro group in PNA is responsible for its high β value. For this compound, a similar charge-transfer character is expected, although the donor-acceptor arrangement and the nature of the bridge are different.

Table 3: Calculated NLO Properties of p-Nitroaniline (PNA) for Comparison

| Property | Calculated Value | Method |

| First Hyperpolarizability (β) | 9.59 x 10-30 esu | PBE0/6-311+G** worldscientific.com |

Electronic Transport Properties in Molecular Switches

The concept of using single molecules as components in electronic circuits has led to the field of molecular electronics. A molecular switch is a molecule that can be reversibly shifted between two or more stable states with different properties, such as electrical conductance.

The nitroaromatic moiety in this compound makes it a candidate for a redox-based molecular switch. The nitro group can be reversibly reduced to a nitro radical anion or further to a hydroxylamine (B1172632) or an amino group. These different redox states would exhibit distinct electronic properties, leading to changes in the conductance of a molecular junction.

Theoretical modeling of electronic transport in single-molecule junctions is typically performed using a combination of DFT and non-equilibrium Green's function (NEGF) formalism. These calculations can predict the current-voltage (I-V) characteristics of the molecule when placed between two electrodes.

For a molecule like this compound, theoretical studies would involve:

Modeling the molecular junction: Placing the molecule between two metallic (e.g., gold) electrodes.

Calculating the electronic structure: Determining the electronic states of the molecule in its different redox forms.

Simulating electron transport: Calculating the transmission spectrum and the I-V curve for each state.

The difference in the calculated conductance between the oxidized (nitro) and reduced states would determine the on/off ratio of the molecular switch. While specific calculations for this compound have not been reported, the principle has been demonstrated for other redox-active molecules.

Table 4: Theoretical Principles for this compound as a Molecular Switch

| State | Molecular Form | Expected Conductance |

| "Off" State | Nitro form | Lower |

| "On" State | Reduced form (e.g., nitro radical anion) | Higher |

Applications in Chemical Research and Materials Science

Role as a Synthetic Intermediate and Building Block

As a synthetic intermediate, 2-(2-nitrophenoxy)ethanamine provides a scaffold that can be elaborated into a wide array of more complex structures. The presence of both a nucleophilic amine and an electron-withdrawing nitro group allows for a diverse range of chemical transformations.

Precursor for Advanced Organic Molecules and Heterocycles

This compound serves as a valuable precursor for creating advanced organic molecules, particularly nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. The strategic placement of the nitro group and the ethylamine (B1201723) side chain allows for sequential reactions to build complex molecular architectures. A common strategy involves the chemical reduction of the nitro group to form 2-(2-aminophenoxy)ethanamine. This resulting aromatic amine is a powerful nucleophile that can participate in cyclization reactions to form heterocyclic systems. researchgate.netnih.gov

A compelling example of the utility of this molecular framework is found in the synthesis of the drug Carvedilol. While Carvedilol itself is synthesized using the analogous compound 2-(2-methoxyphenoxy)ethanamine, the reaction highlights the importance of the phenoxy-ethanamine scaffold. derpharmachemica.comnih.govrsc.org In this synthesis, the amine group reacts with an epoxide to build a larger, biologically active molecule containing a carbazole (B46965) heterocycle. jocpr.comgoogle.comepo.org This established synthetic route underscores the potential of this compound, after reduction of its nitro group, to serve as a key building block in the development of novel therapeutic agents and other advanced organic materials. researchgate.netresearchgate.net

Intermediate in the Synthesis of Complex Amine Derivatives

The primary amine functionality of this compound is a key reaction site for producing a variety of complex amine derivatives. Through reactions such as N-alkylation and N-acylation, the terminal -NH2 group can be modified to introduce new functional groups and properties.

A clear example of this is the synthesis of N,N-diethyl-2-(2-nitrophenoxy)ethanamine. prepchem.comaobchem.com This tertiary amine is formed by the alkylation of the primary amine with ethyl groups. Such derivatization can significantly alter the compound's physical and chemical properties, including its basicity, solubility, and coordinating ability. The synthesis of these derivatives demonstrates the role of this compound as a foundational molecule that can be readily transformed into more complex substituted amines for various research applications.

| Parent Compound | Reaction Type | Example Derivative | Significance |

|---|---|---|---|

| This compound | N-Alkylation | N,N-diethyl-2-(2-nitrophenoxy)ethanamine | Modification of basicity and steric properties. aobchem.com |

| This compound | N-Acylation | N-(2-(2-nitrophenoxy)ethyl)acetamide | Introduction of an amide functional group, altering hydrogen bonding capabilities. |

Building Block for Peptoid Synthesis

Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptidomimetics that have garnered significant interest for their potential as therapeutic agents and for studying biomolecular interactions. escholarship.orgnih.gov The properties and secondary structure of peptoids are highly dependent on the nature of the side chains attached to the backbone nitrogens.

While the direct use of this compound in peptoid synthesis is not extensively documented, structurally related nitroaromatic amines, such as (S)-1-(2-nitrophenyl)ethanamine, are known to be critical building blocks. These chiral amines are incorporated as side chains to influence and control the folding of the peptoid oligomer into specific conformations, such as helices, by introducing steric bulk and specific electronic interactions. The ability of the nitroaromatic moiety in these related compounds to modulate peptoid structure suggests a potential application for this compound as a building block for creating novel peptoids with unique folding patterns and functions. clemson.edu

Ligand Design and Coordination Chemistry

The field of coordination chemistry involves the study of compounds consisting of a central metal atom bonded to surrounding molecules or ions, known as ligands. The design of new ligands is crucial for developing metal complexes with specific geometries, electronic properties, and catalytic activities. rasayanjournal.co.in

Synthesis of Metal Complexes Utilizing the Amine Functionality

Based on its molecular structure, this compound has the potential to act as a bidentate ligand. nih.gov It possesses two potential donor sites: the soft nitrogen atom of the primary amine and a hard oxygen atom from either the ether linkage or the nitro group. The ability to bind to a metal center through two separate atoms allows for the formation of a stable five- or six-membered chelate ring. scirp.orgscispace.com

The synthesis of metal complexes with such a ligand would typically involve reacting this compound with a suitable metal salt (e.g., chlorides or acetates of transition metals like copper, nickel, or cobalt) in an appropriate solvent. jmchemsci.commdpi.com The resulting complexes could exhibit various coordination geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction. scirp.orgtubitak.gov.tr The development of such complexes is an active area of research, as Schiff base metal complexes derived from various amines have shown a wide range of applications. researchgate.net

Structural and Spectroscopic Characterization of Coordination Compounds

The definitive characterization of any newly synthesized coordination compound is essential to understand its structure and bonding. For hypothetical metal complexes of this compound, a suite of analytical techniques would be employed.

| Technique | Information Obtained | Typical Observations for Coordination Complexes |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination. | Shifts in the stretching frequencies of N-H (amine), C-O (ether), and N-O (nitro) bonds upon binding to the metal ion. rasayanjournal.co.inscispace.com |

| UV-Visible (UV-Vis) Spectroscopy | Probes electronic transitions. | Observation of d-d transitions for transition metal complexes and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the ligand's environment in solution. | Chemical shifts of protons near the coordination sites are affected by the paramagnetic or diamagnetic nature of the metal ion. researchgate.net |

| Mass Spectrometry | Determines the mass-to-charge ratio. | Confirms the molecular weight of the complex and can provide evidence of its fragmentation pattern. chemicalbook.com |

Development of Functional Materials

The quest for advanced materials with tailored properties has led researchers to explore a wide array of organic compounds as precursors and functional additives. The presence of both a reactive amine group and a photo- and electro-active nitrophenoxy group in this compound makes it a candidate for the development of functional materials.

The integration of specific chemical moieties into polymer backbones or as pendant groups is a common strategy to enhance the properties of the resulting materials. The incorporation of nitrophenoxy groups into polymer matrices, for instance, has been shown to improve thermal stability and mechanical properties. This makes such modified polymers suitable for high-performance applications. While direct studies on this compound are not extensively documented in this context, the principles of polymer modification suggest its potential utility.

The primary amine group of this compound allows it to be covalently bonded to polymer chains through various chemical reactions. For example, it can react with polymers containing active ester side chains, such as those derived from N-acryloxysuccinimide, leading to the formation of poly(acrylamide) derivatives. researchgate.net This method allows for the dense grafting of the functional moiety onto a polymer backbone.

Furthermore, the nitrophenyl group can serve as a precursor for further functionalization. The nitro group can be reduced to an amino group, which can then be used for subsequent chemical modifications, such as in the synthesis of polyamide and polyimide graft copolymers. beilstein-journals.org This two-step functionalization approach, starting with a nitrophenyl-containing monomer or initiator, is a versatile method for creating complex polymer architectures. beilstein-journals.org

The photoreactive nature of the nitroaromatic group also opens up possibilities for creating photo-cured or photo-patterned materials. researchgate.net Upon exposure to UV light, photoreactive groups can form covalent bonds with a polymer matrix, allowing for the creation of thin, covalently attached polymer layers. researchgate.net This technique is valuable for surface modification and the fabrication of micro- and nano-scale patterns on polymer surfaces. nih.gov

Table 1: Potential Enhancements of Polymers by Incorporating this compound

| Property Enhancement | Functional Group Responsible | Potential Application |

| Improved Thermal Stability | Nitrophenoxy group | High-performance materials |

| Enhanced Mechanical Properties | Nitrophenoxy group | Aerospace and automotive components |

| Surface Modification | Amine group, Photoreactive nitro group | Creation of hydrophilic surfaces, patterned coatings researchgate.net |

| Graft Copolymer Synthesis | Amine group (after reduction of nitro group) | Development of advanced polyamides and polyimides beilstein-journals.org |

Exploration in Molecular Switch Designs

Molecular switches are molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light (photochromism), electricity (electrochromism), or a change in pH. beilstein-journals.org The 2-nitrophenoxy group is a well-known photoresponsive moiety, making this compound a potential component in the design of molecular switches. rsc.org

The photochromism of many nitroaromatic compounds is based on the light-induced transfer of a hydrogen atom from an ortho-alkyl substituent to the nitro group. rsc.org This results in the formation of a transient aci-nitro tautomer, which has a different absorption spectrum from the original molecule. rsc.org This reversible photochemical reaction can lead to a change in the molecule's color and other properties, which is the basis for its function as a molecular switch. researchgate.net

While complex molecular tweezers and other sophisticated molecular machines have been designed using various photochromic units, the fundamental principles often rely on the properties of simpler building blocks. beilstein-journals.orgresearchgate.net For instance, the conductance of a molecule can be dramatically altered when it switches between its different isomeric forms, a property that is highly desirable for applications in molecular electronics. researchgate.netacs.org Theoretical studies on various bicyclic aziridine (B145994) derivatives containing nitrophenyl groups have shown their potential as light-driven molecular switches with significant changes in conductivity between their open and closed forms. researchgate.netexaly.com

The amine group in this compound provides a convenient handle for integrating this photoresponsive unit into larger molecular systems, such as polymers or other functional architectures, which is a key step in the development of practical molecular devices.

Table 2: Potential Photochromic Properties of this compound Derivatives

| Property | Description | Potential Application |

| Photochromism | Reversible change in structure and color upon light irradiation. rsc.org | Molecular switches, data storage, smart materials. |

| Change in Conductance | The different isomers of the molecule may exhibit different electrical conductivities. researchgate.netacs.org | Molecular electronics, sensors. |

| Tunable Properties | The photophysical properties can be influenced by the molecular environment, such as solvent polarity. rsc.org | Design of customized photoresponsive systems. |

Applications in Analytical Chemistry as a Reagent

In analytical chemistry, reagents are sought that can selectively interact with a target analyte to produce a measurable signal, such as a change in color or fluorescence. The functional groups present in this compound make it a candidate for the development of such chemosensors.

The ability of a molecule to act as a colorimetric or fluorogenic sensor often relies on its capacity to bind to an analyte, such as a metal ion, and undergo a change in its electronic structure that affects its absorption or emission of light. mdpi.com The amine group and the oxygen atoms of the ether and nitro groups in this compound can act as coordination sites for metal ions.

Nitrophenyl derivatives have been successfully employed as colorimetric chemosensors for various metal ions, including Fe³⁺. mdpi.comresearchgate.net The binding of the metal ion to the sensor molecule can lead to a ligand-to-metal charge transfer (LMCT) or an intramolecular charge transfer (ICT) process, resulting in a visible color change. mdpi.com For example, a nitrophenyl bispyrazole derivative has been shown to act as a selective colorimetric sensor for Fe³⁺ ions, with a distinct color change from white to orange upon binding. researchgate.net

The general principle involves the design of a receptor that selectively binds the target analyte and a signaling unit that reports this binding event. In the case of this compound, the ethanamine and ether moieties can act as part of the receptor, while the nitrophenoxy group serves as the chromogenic signaling unit. The primary amine also provides a site for further modification to create more complex and selective sensor molecules. For instance, it can be used to synthesize Schiff bases, a class of compounds known for their metal-coordinating and chromogenic properties. researchgate.net

Table 3: Potential Analytical Applications of this compound

| Application | Target Analyte | Principle of Detection |

| Colorimetric Sensor | Metal Ions (e.g., Fe³⁺) | Formation of a colored complex upon binding of the metal ion to the amine and oxygen atoms, leading to a change in the absorption spectrum. mdpi.comresearchgate.net |

| Fluorogenic Sensor | Metal Ions | Potential for fluorescence quenching or enhancement upon analyte binding, although this would likely require further molecular modification. |

| Reagent for Derivatization | Various Analytes | The primary amine can be reacted with analytes to form derivatives that are more easily detected, for example, by chromatography or spectroscopy. |

Design and Exploration of Derivatives and Analogues

Synthesis of Structurally Modified Ethanamines

The synthesis of derivatives of 2-(2-nitrophenoxy)ethanamine can be achieved through several synthetic pathways, targeting the aromatic ring, the ether linkage, or the terminal amine group.

One common approach involves the reaction of a substituted phenol (B47542) with a haloethylamine derivative. For instance, 2-(p-nitrophenoxy)ethylamines are prepared by reacting 2-aminoethanols with p-chloronitrobenzene. rsc.org This method can be adapted to synthesize various analogues by using different substituted phenols or aminoethanols. For example, N,N-diethyl-2-(2-nitrophenoxy)ethanamine is a commercially available derivative. sigmaaldrich.com

Another key reaction is the modification of the starting material, this compound, itself. The primary amine group can be readily functionalized. N-alkylation or N-arylation can introduce various substituents. The Eschweiler-Clarke reaction, using formic acid and formaldehyde, is a classic method for N-methylation.

Derivatives can also be synthesized by starting with different precursors. For example, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives are prepared by reacting N-(1-phenylethyl)-2-chloroacetamide with various substituted phenols in the presence of anhydrous potassium carbonate and a catalytic amount of potassium iodide. nih.gov This highlights a modular approach where different phenolic and amine components can be combined.

Furthermore, analogues with extended ether chains, such as 2-[2-(2-nitrophenoxy)ethoxy]ethan-1-amine, have been synthesized, demonstrating the possibility of modifying the linker between the aromatic ring and the amine. nih.gov The synthesis of the parent compound, 2-(2-nitrophenyl)ethanamine, is often achieved by the reduction of 2-nitrophenylacetonitrile (B16159) using reagents like borane-dimethylsulfide complex. chemicalbook.com This precursor, 2-nitrophenylacetonitrile, can be a starting point for creating derivatives prior to the reduction step.

| Compound Name | Synthetic Precursors | Reaction Type | Reference |

|---|---|---|---|

| 2-(p-Nitrophenoxy)ethylamines | 2-Aminoethanols, p-Chloronitrobenzene | Nucleophilic Aromatic Substitution | rsc.org |

| N-methyl-N-[2-(4-nitrophenoxy)ethyl]-2-(4-nitrophenyl)ethanamine | N-[2-(4-nitrophenoxy)ethyl]-4-nitrobenzene ethanamine, Formaldehyde, Formic Acid | Eschweiler-Clarke Methylation | |

| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide | N-(1-phenylethyl)-2-chloroacetamide, Substituted Phenols | Williamson Ether Synthesis | nih.gov |

| 2-(2-Nitrophenyl)ethanamine | 2-Nitrophenylacetonitrile, Borane-dimethylsulfide complex | Nitrile Reduction | chemicalbook.com |

| 2-[2-(2-Nitrophenoxy)ethoxy]ethan-1-amine | Not specified | Multistep synthesis | nih.gov |

Structure-Reactivity Relationship (SAR) Studies for Chemical Transformations

The reactivity of this compound and its analogues is significantly influenced by their molecular structure, particularly the position of the nitro group on the aromatic ring. A key chemical transformation for this class of compounds is the Smiles rearrangement.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. For β-(nitrophenoxy)ethylamines, this involves the terminal amine group attacking the aromatic ring, displacing the ether oxygen. Studies have shown that the ortho- and para-isomers (this compound and 2-(4-nitrophenoxy)ethanamine) undergo a thermal Smiles rearrangement in alkaline aqueous solutions to form the corresponding nitrophenylethanolamines. researchgate.net

In contrast, the meta-isomer, 2-(3-nitrophenoxy)ethanamine, is thermally unreactive but undergoes a photochemical Smiles rearrangement. researchgate.net This difference in reactivity highlights a critical structure-reactivity relationship: the nitro group must be in a position (ortho or para) to activate the carbon atom attached to the ether oxygen for nucleophilic attack. This activation is a well-established principle in nucleophilic aromatic substitution, where electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex).

The nature of the nucleophilic amine also plays a role. The reactivity of related systems, such as 2,4-dinitro-1-naphthyl ethyl ether, with amines like n-butylamine and tert-butylamine, shows that steric hindrance in the nucleophile can affect the rates of formation and decomposition of the intermediate complex. acs.org This suggests that modifications to the ethylamine (B1201723) side chain of this compound would likewise alter its reactivity in such transformations.

Impact of Substituents on Electronic and Steric Properties

Substituents on the this compound framework have a profound impact on its electronic and steric properties, which in turn dictates its reactivity and potential interactions.

Electronic Effects: The most significant substituent in the parent molecule is the ortho-nitro group. As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the carbon atom of the ether linkage. researchgate.net The position of the nitro group is crucial; ortho and para placements allow for resonance stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack. acs.org Replacing the nitro group with an electron-donating group, such as a methoxy (B1213986) group, would have the opposite effect, increasing the electron density of the ring and deactivating it towards nucleophilic attack.

Steric Effects: The ortho position of the nitro group introduces significant steric hindrance around the ether linkage. This steric bulk can influence the conformation of the molecule and the approach of reactants. For example, in electrophilic substitution reactions on a protected phenylamine (N-phenylethanamide), the bulky protecting group directs incoming electrophiles to the less hindered para position. docbrown.info Similarly, the ortho-nitro group in this compound can influence the regioselectivity of reactions involving the aromatic ring or the adjacent ether bond. In studies of related 2-aryl-2-bromocyclohexanones, ortho-substituents on the phenyl ring were found to increase steric hindrance, favoring a Favorskii rearrangement over a direct nucleophilic substitution. rsc.org This principle suggests that adding further substituents at the 3- or 6-positions of the nitrophenyl ring in this compound would enhance steric hindrance and could alter reaction pathways.

| Substituent & Position | Electronic Effect | Steric Effect | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Nitro (ortho/para) | Strongly electron-withdrawing; activates ring for nucleophilic substitution. | Significant steric hindrance near the ether linkage. | Facilitates thermal Smiles rearrangement; directs nucleophilic attack. | researchgate.net |

| Nitro (meta) | Electron-withdrawing but less effective at activating the ether position via resonance. | Less steric hindrance at the ether linkage compared to ortho. | Thermally stable; requires photochemical conditions for Smiles rearrangement. | researchgate.net |

| Methoxy (electron-donating) | Electron-donating; deactivates ring for nucleophilic substitution. | Moderate steric bulk. | Reduces electrophilicity of the aromatic ring. | |

| Halogen (e.g., Chlorine) | Inductively electron-withdrawing but can be weakly resonance-donating. | Increases steric bulk, especially at ortho positions. | Increases electrophilicity; steric effects can dictate reaction pathway. | rsc.org |

Chiral Derivatives and Enantioselective Synthesis (related to similar amines)

While specific literature on the enantioselective synthesis of this compound is scarce, the synthesis of chiral amines is a highly developed field, and these methods can be applied to create chiral analogues. nih.gov Chirality can be introduced at the carbon atom adjacent to the nitrogen (the C1 position of the ethylamine chain).

Asymmetric Hydrogenation: A prominent method for producing chiral amines is the asymmetric hydrogenation of prochiral precursors like imines or enamines. nih.gov This involves using transition metal catalysts (e.g., Iridium, Ruthenium) complexed with chiral ligands. nih.govresearchgate.net For a derivative of this compound, this could involve synthesizing the corresponding imine from 2-(2-nitrophenoxy)acetaldehyde and then reducing it enantioselectively.

Enantioselective Reductive Amination: Metal-catalyzed enantioselective reductive amination (ERA) of ketones offers a direct route to chiral primary amines. thieme-connect.com For example, a ketone precursor like 2-(2-nitrophenoxy)ethanone could be reacted with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent to yield the desired chiral amine. This method has been successfully applied to aryl alkyl ketones. thieme-connect.com

Biocatalytic Methods: Enzymes, particularly transaminases, are increasingly used for the synthesis of enantiopure amines. rsc.org Transaminases can convert a prochiral ketone to a chiral amine with high enantiomeric excess (ee). rsc.org A biocatalytic approach could use a transaminase to resolve a racemic mixture of this compound or to asymmetrically synthesize one enantiomer from the corresponding ketone. acs.org

Chiral Building Blocks: An alternative strategy is to use a pre-existing chiral building block. For example, one could start with an enantiopure amino alcohol, such as (R)- or (S)-2-aminoethanol, and react it with 1-chloro-2-nitrobenzene (B146284) in a nucleophilic aromatic substitution reaction. This would transfer the chirality of the starting material to the final product, although this specific approach would place the chiral center at C2 of the ethylamine chain. Synthesizing chiral diacids from N-trimellitylimido-L-amino acids is another example of using chiral pool starting materials to build larger, optically active molecules. researchgate.net

These established methodologies for asymmetric amine synthesis provide a clear roadmap for the future development of enantiopure derivatives of this compound and its analogues. sigmaaldrich.com

Future Research Directions and Perspectives

Unexplored Synthetic Routes and Green Methodologies

The synthesis of 2-(2-nitrophenoxy)ethanamine and its derivatives is an area ripe for exploration, particularly concerning the development of more efficient and environmentally benign methods. While traditional methods like the Williamson ether synthesis, involving the reaction of an aminoethanol with a chloronitrobenzene derivative, are plausible, future research could focus on novel and greener alternatives. rsc.org

One promising avenue is the investigation of enzyme-catalyzed synthesis. Biocatalytic routes, for instance using lipases or esterases, could enable the etherification under mild conditions, such as at temperatures between 30-40°C in aqueous solutions. The advantages of enzymatic synthesis include reduced waste generation and alignment with the principles of green chemistry. acs.org Another area for development is the use of continuous flow reactors, which can enhance heat transfer, shorten reaction times, and improve scalability compared to traditional batch processes.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Method | Potential Advantages | Research Focus Areas | Potential Challenges |

| Modified Williamson Ether Synthesis | Robust, potentially high-yielding. | Optimization of catalysts, solvent recycling systems. | Use of hazardous solvents, formation of byproducts. |

| Smiles Rearrangement | Provides an alternative pathway from different starting materials (e.g., N-(2-hydroxyethyl)-nitrobenzenesulfonamides). rsc.org | Investigating base catalysis and reaction kinetics for the ortho-nitro isomer. | Rearrangement may not be favorable compared to the para isomer; potential for side reactions. rsc.org |

| Enzymatic Synthesis | Environmentally friendly, high selectivity, mild reaction conditions. acs.org | Screening for suitable enzymes (e.g., lipases, etherases), enzyme immobilization. | Lower yields, scalability, and cost-effectiveness of biocatalysts. |

| Flow Chemistry | Improved safety, scalability, and process control. | Designing and optimizing a continuous flow process for the chosen synthetic route. | Initial setup costs, potential for clogging with solid intermediates. |

Novel Reactivity Patterns and Transformation Pathways

The reactivity of this compound is dictated by its three primary functional components: the nitro group, the aromatic ring, and the primary amine. Future research could uncover novel transformations by targeting these sites.

Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation that would yield 2-(2-aminophenoxy)ethanamine. This resulting diamine is a valuable building block for synthesizing heterocycles, polymers, and coordination complexes.

Intramolecular Rearrangements: A fascinating area of study would be to investigate the possibility of a base-catalyzed Smiles rearrangement. In the analogous para-substituted compound, 2-(p-nitrophenoxy)ethylamine undergoes an intramolecular rearrangement to form 2-(p-nitroanilino)ethanol. rsc.org Studying the kinetics and mechanism of a similar reaction for the ortho-isomer could provide significant insight into the electronic and steric influences on this type of transformation. rsc.org

Reactions of the Primary Amine: The primary amine can serve as a nucleophile or a precursor to other functional groups. Its reaction with aldehydes and ketones could be explored to form Schiff bases, which are versatile intermediates in organic synthesis and can act as ligands for metal complexes. researchgate.net

Photoreactivity: The 2-nitrophenyl group is a well-known photolabile protecting group, often referred to as a "photocage". nih.govresearchgate.net Research into the photolytic cleavage of the ether bond in this compound upon UV irradiation could open pathways for the light-induced release of ethanolamine (B43304) or the generation of a reactive nitrostyrene (B7858105) derivative. nih.gov

Advanced Characterization Techniques for Mechanistic Insights

To fully understand the novel reactivity of this compound, advanced characterization techniques will be indispensable for elucidating complex reaction mechanisms.